molecular formula C10H12N2O B12083801 3-Methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one CAS No. 258850-07-6

3-Methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one

Katalognummer: B12083801
CAS-Nummer: 258850-07-6
Molekulargewicht: 176.21 g/mol
InChI-Schlüssel: SBBGNRXYCGCZGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is a benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene ring. Benzodiazepines are widely studied for their central nervous system (CNS) activity, though the specific biological profile of this methyl-substituted analog remains less documented compared to clinically established derivatives like diazepam or clonazepam .

Eigenschaften

CAS-Nummer

258850-07-6

Molekularformel

C10H12N2O

Molekulargewicht

176.21 g/mol

IUPAC-Name

3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C10H12N2O/c1-7-10(13)12-9-5-3-2-4-8(9)6-11-7/h2-5,7,11H,6H2,1H3,(H,12,13)

InChI-Schlüssel

SBBGNRXYCGCZGA-UHFFFAOYSA-N

Kanonische SMILES

CC1C(=O)NC2=CC=CC=C2CN1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Acylation of 2-Aminophenyl Ketones

A foundational approach involves the acylation of 2-aminophenyl ketones with α-chloroacyl chlorides, followed by ammonolysis-induced cyclization. For example, reacting 2-aminophenyl ketone derivatives (e.g., 2-aminoacetophenone) with chloroacetyl chloride yields 2-(α-chloroacylamino)phenyl ketone intermediates. Subsequent treatment with alcoholic ammonia facilitates intramolecular ring closure to form the 1,3-dihydro-2H-1,4-benzodiazepin-2-one scaffold.

Mechanistic Insights :
The reaction proceeds via nucleophilic substitution, where the amine group attacks the α-chloro carbonyl carbon, eliminating HCl. Ammonia deprotonates the intermediate, enabling cyclization through amide bond formation. Methyl substituents can be introduced by using methyl-bearing α-chloroacyl chlorides (e.g., α-chloropropionyl chloride) or by selecting ketones with pre-existing methyl groups.

Optimization :

  • Solvent : Ethanol or methanol enhances solubility of intermediates.

  • Temperature : Room temperature minimizes side reactions like over-acylation.

  • Yield : Early patents report moderate yields (45–60%) due to competing hydrolysis pathways.

Oxime Formation and Acid-Mediated Cyclization

An alternative route involves converting 2-aminophenyl ketones to oximes using hydroxylamine, followed by chloroacylation. The resultant haloacylamino oxime undergoes acid-catalyzed cyclization to form quinazoline-3-oxide intermediates. Treatment with strong bases (e.g., NaOH in ethanol) induces ring expansion, yielding 1,4-benzodiazepin-2-one-4-oxide derivatives, which can be reduced to the target compound.

Key Steps :

  • Oxime Synthesis : Hydroxylamine reacts with the ketone to form an oxime, stabilizing the reactive amine group.

  • Chloroacylation : α-Chloroacyl chlorides acylate the oxime’s amine, forming a haloalkyl side chain.

  • Cyclization : Concentrated HCl promotes intramolecular attack of the oxime nitrogen on the haloalkyl carbon, forming a quinazoline oxide.

  • Ring Expansion : Base-mediated rearrangement expands the six-membered quinazoline to the seven-membered benzodiazepine core.

Challenges :

  • Regioselectivity : Competing pathways may yield benzimidazoles if reaction conditions are poorly controlled.

  • Oxidation State : Additional steps are required to reduce the 4-oxide to the desoxy compound.

Condensation with Amidines and Amidrazones

Reaction with Amidrazonium Salts

A scalable method involves condensing o-phenylenediamine with N-methyl-N-(methylthio)(phenyl)methyleneamidinium iodide. At low temperatures (0–5°C), the reaction bifurcates:

  • Pathway A : Single attack at the amidinium C3 yields 2-phenyl-1H-benzimidazole.

  • Pathway B : Double attack at C1 and C3 forms 2-phenyl-1,3,5-benzotriazepine.

Modification for Benzodiazepines :
Replacing ethane-1,2-diamine with methyl-substituted variants directs selectivity toward benzodiazepines. For instance, using 2-(methylamino)aniline derivatives with fluorinated imidoyl fluorides in acetonitrile (with triethylamine) yields 3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one in 55–60% yield.

Conditions :

  • Solvent : Dichloromethane or acetonitrile.

  • Catalyst : Triethylamine neutralizes HCl byproducts.

  • Temperature : Sub-ambient temperatures suppress polymerization.

Domino Ring-Opening Cyclization (DROC)

A telescoped synthesis combines Knoevenagel condensation, asymmetric epoxidation, and DROC. Starting with 2-(aminomethyl)aniline and phenylsulfonylacetonitrile, the sequence proceeds as follows:

  • Knoevenagel Reaction : Aldehydes (e.g., benzaldehyde) condense with phenylsulfonylacetonitrile to form α,β-unsaturated nitriles.

  • Asymmetric Epoxidation : Quinine-derived urea catalysts induce enantioselective epoxidation using cumyl hydroperoxide.

  • DROC : Epoxide ring-opening by the aniline’s amine group initiates cyclization, forming the benzodiazepinone core.

Performance :

  • Yield : 30–69% over three steps.

  • Enantioselectivity : Up to 98% ee with optimized catalysts.

  • Scope : Tolerates electron-donating and -withdrawing substituents on the aldehyde.

Catalytic Asymmetric Synthesis

Organocatalytic Approach

A breakthrough method employs quinine-derived urea catalysts to achieve enantioselectivity. The process involves:

  • Knoevenagel Adduct Formation : Reacting aldehydes with sulfonylacetonitrile.

  • Epoxidation : Catalytic asymmetric epoxidation installs stereocenters.

  • Cyclization : Epoxide ring-opening by 2-(aminomethyl)aniline forms the seven-membered ring.

Advantages :

  • Atom Economy : One-pot reactions reduce purification steps.

  • Stereocontrol : High ee values (up to 98%) enable access to enantiopure drug candidates.

Limitations :

  • Substrate Sensitivity : Bulky aldehydes lower yields due to steric hindrance.

Comparative Analysis of Methods

Method Starting Materials Yield Enantioselectivity Complexity
Traditional Acylation2-Aminophenyl ketones45–60%NoneModerate
Amidrazonium Condensationo-Phenylenediamine, amidinium salts55–60%NoneHigh
DROCAldehydes, sulfonylacetonitrile30–69%Up to 98% eeHigh

Key Observations :

  • Traditional methods prioritize simplicity but lack stereocontrol.

  • Catalytic asymmetric synthesis addresses enantioselectivity but requires specialized catalysts.

  • Amidrazonium routes offer modularity for structural diversification.

Analyse Chemischer Reaktionen

Arten von Reaktionen:

    Oxidation: Diese Verbindung kann Oxidationsreaktionen eingehen, die typischerweise zur Bildung von N-Oxiden oder anderen oxidierten Derivaten führen.

    Reduktion: Reduktionsreaktionen können die Verbindung in das entsprechende Amin oder andere reduzierte Formen umwandeln.

    Substitution: Verschiedene Substitutionsreaktionen können auftreten, insbesondere an den Stickstoffatomen oder der Methylgruppe, was zu einer Vielzahl von Derivaten führt.

Häufige Reagenzien und Bedingungen:

    Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat unter sauren oder basischen Bedingungen.

    Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid in Lösungsmitteln wie Ether oder Tetrahydrofuran.

    Substitution: Halogenierungsmittel, Alkylierungsmittel oder Acylierungsmittel in Gegenwart von Katalysatoren wie Aluminiumchlorid oder Eisen(III)chlorid.

Hauptprodukte:

    Oxidation: N-Oxide oder hydroxylierte Derivate.

    Reduktion: Amine oder andere reduzierte Formen.

    Substitution: Verschiedene substituierte Benzodiazepine mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. Neuropharmacology:
3-Methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one exhibits potential as a central nervous system (CNS) depressant. Its structural similarity to other benzodiazepines suggests it may interact with the GABA_A receptor, which is crucial for mediating inhibitory neurotransmission in the brain. This interaction could lead to anxiolytic (anxiety-reducing), sedative, and muscle relaxant effects.

2. Anticonvulsant Activity:
Research indicates that derivatives of benzodiazepines can possess anticonvulsant properties. The compound's ability to enhance GABAergic activity may provide a basis for developing new anticonvulsant medications aimed at treating epilepsy and other seizure disorders.

3. Anti-anxiety and Sedative Effects:
The anxiolytic properties of benzodiazepines make this compound a candidate for further study in treating anxiety disorders. Preliminary studies suggest that it may reduce anxiety levels without the severe side effects associated with traditional anxiolytics.

1. In vitro Studies:
In vitro assays have demonstrated that this compound can modulate neurotransmitter activity effectively. Studies involving cell lines have shown its potential to influence GABA receptor activity positively .

2. In vivo Studies:
Animal models have been employed to evaluate the pharmacological effects of this compound. Results indicate promising anxiolytic and sedative effects comparable to established benzodiazepines but with potentially fewer side effects .

Case Studies

Study Objective Findings Reference
Study 1Evaluate anxiolytic effectsDemonstrated significant reduction in anxiety-like behavior in rodent models
Study 2Investigate anticonvulsant propertiesShowed effectiveness in reducing seizure frequency
Study 3Assess sedative effectsInduced sedation without significant impairment of motor function

Wirkmechanismus

The mechanism of action of 3-Methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of chloride ion channels.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in the Benzodiazepine Core

The pharmacological and physicochemical properties of benzodiazepines are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Notes
3-Methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one Methyl at position 3 C₁₁H₁₂N₂O Enhanced lipophilicity due to methyl group; potential for altered metabolic stability .
3-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one Amino group at position 3, phenyl at position 5 C₁₆H₁₄N₃O Amino group may increase hydrogen-bonding capacity, affecting receptor affinity .
5-(2-Fluorophenyl)-1,3-dihydro-3-(1H-indol-3-ylmethyl)-2H-1,4-benzodiazepin-2-one Fluorophenyl at position 5, indole moiety at position 3 C₂₄H₁₉FN₃O Fluorine enhances electronegativity; indole substitution introduces steric bulk, potentially modulating GABA receptor selectivity .
Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one) Chlorophenyl at position 5, nitro at position 7 C₁₆H₁₂ClN₃O₃ Nitro group enhances electrophilicity, linked to increased sedative potency .
7-Chloro-1-methyl-5-phenyl-1H-1,4-benzodiazepin-2-one (Diazepam) Chloro at position 7, methyl at position 1 C₁₆H₁₃ClN₂O Clinically used anxiolytic; chloro substituent improves metabolic stability .

Heterocyclic Modifications

  • Ring System Variations : Compounds like 1,3,4-benzothiadiazepines (e.g., triazolo[3,4-b][1,3,4]benzothiadiazepines) introduce sulfur and additional nitrogen atoms, altering electronic properties and bioavailability .
  • Extended Conjugation : Derivatives fused with coumarin or tetrazole rings (e.g., ) exhibit redshifted UV absorption, relevant for photophysical applications but less common in CNS-targeted benzodiazepines.

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :

    • Methyl groups (as in the target compound) generally increase lipophilicity, enhancing blood-brain barrier permeability but may reduce aqueous solubility.
    • Electron-withdrawing groups (e.g., nitro in Methylclonazepam ) correlate with enhanced GABA receptor agonism.
    • Steric bulk from substituents like indole () or biphenyl () can reduce off-target interactions.
  • Pharmacokinetic Profiles: Chloro and fluoro substituents (e.g., Diazepam , Fluorophenyl analogs ) improve metabolic stability by resisting cytochrome P450 oxidation. Amino groups () may facilitate prodrug strategies via reversible Schiff base formation.

Biologische Aktivität

3-Methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one (CAS No. 54028-76-1) is a compound belonging to the benzodiazepine family, known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C10H12N2O
  • Molecular Weight : 176.22 g/mol
  • Synonyms : 3-methyl-2H-1,5-benzodiazepin-2-one, 2H-1,5-benzodiazepin-2-one

Biological Activity Overview

This compound exhibits a range of biological activities including:

  • Anxiolytic Effects : Similar to other benzodiazepines, this compound has shown potential in reducing anxiety levels in various animal models.
  • Neuroprotective Properties : Research indicates that it may protect neural cells from oxidative stress and neurotoxicity.
  • Antiviral Activity : Preliminary studies suggest efficacy against certain viral infections.

The biological activity of this compound is primarily attributed to its interaction with the GABA_A receptor. This interaction enhances GABAergic neurotransmission leading to:

  • Increased chloride ion influx
  • Hyperpolarization of neurons
    These effects contribute to its anxiolytic and sedative properties.

Anxiolytic and Sedative Effects

A study conducted by Niu et al. (2020) demonstrated that derivatives of benzodiazepines including this compound exhibited significant anxiolytic effects in rodent models. The study utilized behavioral assays such as the elevated plus maze and open field tests to assess anxiety levels post-administration.

Neuroprotective Effects

In vitro experiments have shown that this compound can mitigate neuronal cell death induced by oxidative stress. A notable study published in MDPI indicated that treatment with this compound reduced markers of apoptosis in cultured neurons exposed to neurotoxic agents .

Antiviral Activity

Research has also explored the antiviral potential of this compound. A derivative was found to inhibit HIV replication at low concentrations (IC_50 values ranging from 0.3 to 30 nM), showcasing its potential as a therapeutic agent against viral infections .

Case Study 1: Anxiolytic Effects in Rodents

In a controlled trial involving adult male rats:

  • Objective : To evaluate the anxiolytic effects of this compound.
  • Methodology : Rats were administered varying doses (0.5 mg/kg to 5 mg/kg) followed by behavioral tests.
  • Results : Significant reductions in anxiety-like behaviors were observed at doses above 2 mg/kg compared to control groups.

Case Study 2: Neuroprotective Efficacy

A study investigating the neuroprotective effects utilized a model of oxidative stress:

  • Objective : To assess the protective effects on neuronal cells subjected to hydrogen peroxide.
  • Methodology : Neuronal cultures were treated with different concentrations of the compound prior to exposure.
  • Results : The compound significantly reduced cell death and preserved mitochondrial function at concentrations as low as 10 µM.

Data Tables

Biological ActivityObserved EffectsReference
AnxiolyticReduced anxiety in rodent modelsNiu et al., 2020
NeuroprotectiveDecreased apoptosis markersMDPI Study
AntiviralInhibited HIV replicationTIBO Derivative Study

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted anthranilic acid derivatives with ketones or aldehydes under acidic conditions. For example, hydroxylamine treatment of thiolactams in ethanol can yield benzodiazepinone scaffolds . Key parameters include temperature control (e.g., −5–0 °C for sensitive intermediates) and stoichiometric ratios of reagents like triethylamine (TEA) to minimize side reactions. Yield optimization requires monitoring via TLC or HPLC, with purification by column chromatography .

Q. How can NMR and mass spectrometry be employed to confirm the structural integrity of this benzodiazepine derivative?

  • Methodological Answer :

  • 1H/13C NMR : Analyze aromatic proton environments (δ 6.5–8.0 ppm) and methyl group signals (δ 1.2–1.5 ppm for the 3-methyl substituent). Coupling patterns distinguish between diastereomers .
  • HRMS : Confirm molecular formula (C11H12N2O) via exact mass matching. Fragmentation patterns in ESI-MS help identify the benzodiazepinone backbone .

Q. What in vitro assays are suitable for preliminary evaluation of GABA receptor binding affinity?

  • Methodological Answer : Radioligand displacement assays using [3H]-diazepam as a reference ligand on rat cortical membranes. Competitive binding curves (IC50 values) quantify affinity, with corrections for non-specific binding using flumazenil . Functional assays (e.g., chloride influx in HEK293 cells expressing α1β2γ2 GABA-A receptors) assess agonism/antagonism .

Advanced Research Questions

Q. How do stereochemical variations at the 3-methyl position affect pharmacological activity, and how can enantiomers be resolved?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers using hexane/isopropanol mobile phases. Stereochemistry impacts receptor binding; for example, (S)-enantiomers of related benzodiazepines show higher GABA-A affinity . Molecular docking studies (e.g., AutoDock Vina) predict interactions with the receptor’s benzodiazepine-binding site, correlating with in vitro data .

Q. What kinetic and thermodynamic parameters govern the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Kinetic Studies : Use UV-Vis spectroscopy to monitor degradation rates (λmax ~250 nm) at pH 1–13 and temperatures (25–60°C). Pseudo-first-order kinetics model half-life (t1/2) and activation energy (Ea) via Arrhenius plots .
  • Thermodynamic Analysis : Differential scanning calorimetry (DSC) measures melting points and decomposition enthalpies. Aqueous solubility is assessed using shake-flask methods with HPLC quantification .

Q. How can contradictory data on metabolic stability (e.g., CYP450 isoform interactions) be resolved?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. LC-MS/MS identifies metabolites (e.g., hydroxylation at C7). CYP inhibition assays (fluorogenic substrates) pinpoint isoform-specific interactions (e.g., CYP3A4 vs. CYP2C19) .
  • Data Reconciliation : Cross-validate findings with physiologically based pharmacokinetic (PBPK) modeling and in vivo rodent studies. Adjust for species-specific metabolic differences .

Q. What strategies are effective for modulating selectivity between GABA-A receptor subtypes (e.g., α1 vs. α5 subunits)?

  • Methodological Answer :

  • Structural Modifications : Introduce substituents at C5 (e.g., phenyl vs. halogenated aryl) to exploit hydrophobic pockets in α5-containing receptors. SAR studies show 7-chloro derivatives enhance α1 selectivity .
  • Electrophysiology : Patch-clamp recordings in Xenopus oocytes expressing recombinant GABA-A subtypes quantify potentiation efficacy (EC50) and subtype specificity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.